Home > Products > Screening Compounds P55845 > 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea - 1396889-47-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea

Catalog Number: EVT-3077852
CAS Number: 1396889-47-6
Molecular Formula: C22H23N7O3
Molecular Weight: 433.472
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description:

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1) is a tri-fluorinated chalcone synthesized via the Claisen-Schmidt condensation reaction. [] It exhibits noteworthy antibacterial and antifungal activity, attributed to its stabilized LUMO (lowest unoccupied molecular orbital) and lower band gap energy compared to its analog DBTFP-2. []

DBTFP-1 shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with the target compound, 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea. Both compounds belong to the chalcone class, characterized by the presence of an α,β-unsaturated carbonyl system. []

[Semantic Scholar paper reference link for citation []: https://www.semanticscholar.org/paper/8dd332ee9a16a11a401a7827512fa3e3494ce131]

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description:

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2) is another tri-fluorinated chalcone synthesized via Claisen-Schmidt condensation, closely related to DBTFP-1. [] While it demonstrates some antimicrobial activity, its potency is less than DBTFP-1, potentially due to its less stabilized LUMO and higher band gap energy. []

Relevance:

Similar to DBTFP-1, DBTFP-2 also shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea. The presence of the α,β-unsaturated carbonyl system in both DBTFP-2 and the target compound further highlights their structural similarity and inclusion in the chalcone class. []

[Semantic Scholar paper reference link for citation []: https://www.semanticscholar.org/paper/8dd332ee9a16a11a401a7827512fa3e3494ce131]

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]methyl]indan-2-yl])

Compound Description:

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]methyl]indan-2-yl]) is a potent and selective dopamine D4 receptor antagonist. [] Despite its high affinity for D4 receptors in vitro, its in vivo effects at high doses suggest residual antagonist actions at D2 (or D3) receptors. []

Relevance:

S 18126 incorporates both the 2,3-dihydrobenzo[1,4]dioxin-6-yl and piperazine moieties also found in 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea. The shared structural features suggest potential similarities in their pharmacological profiles and interactions with target receptors. []

[Semantic Scholar paper reference link for citation []: https://www.semanticscholar.org/paper/5659351ae1de04d6a0b5d5ba0833548b5dfe2fe0]

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description:

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b) is a potent and selective JNK3 inhibitor developed as a potential neuroprotective agent. [] It exhibits high selectivity for JNK3 over JNK1 and JNK2 isoforms and protects against Aβ-induced neuronal cell death. []

Relevance:

Compound 35b shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety and a substituted piperidine ring with 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea. These shared features highlight their structural resemblance, particularly within the context of heterocyclic ring systems connected to the benzodioxane core. []

[Semantic Scholar paper reference link for citation []: https://www.semanticscholar.org/paper/4d26a831fae197166a784701463fc58553a43b00]

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (1)

Compound Description:

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (1) is a vanilloid receptor-1 (TRPV1) antagonist that blocks capsaicin-induced and pH-induced calcium uptake in TRPV1-expressing cells. [] It exhibits good oral bioavailability in rats. []

Relevance:

This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl core with 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea. The presence of an acrylamide moiety in both structures further reinforces their structural similarities, suggesting potential shared properties related to binding and interaction with target proteins. []

[Semantic Scholar paper reference link for citation []: https://www.semanticscholar.org/paper/8e692a8f2fa9e142f8150af187c0c58f6cfea968]

(1S,2S,3S,4R,5S)-5-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylbenzyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description:

(1S,2S,3S,4R,5S)-5-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylbenzyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is a sodium-glucose linked transporter (SGLT) inhibitor. [] It is a key component in amine solvate formulations designed for SGLT inhibition. []

Relevance:

This compound directly features the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is also a core component of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea. This shared structure suggests that both compounds might exhibit similar binding properties or interact with similar target proteins. []

[Semantic Scholar paper reference link for citation []: https://www.semanticscholar.org/paper/994255c0d6a02486cbb3788bec037818a933c5c1]

Overview

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a benzodioxin moiety and a pyrimidinyl-piperazine structure, which may contribute to its biological efficacy.

Source

This compound can be synthesized through various chemical reactions involving starting materials such as 2,3-dihydro-1,4-benzodioxin derivatives and pyrimidine-based ureas. Research articles and patents have documented the synthesis and potential applications of similar compounds, highlighting their pharmacological properties.

Classification

The compound falls under the category of heterocyclic organic compounds due to its multiple ring structures containing nitrogen and oxygen atoms. It is classified as an urea derivative, which is significant in medicinal chemistry for developing drugs targeting various diseases.

Synthesis Analysis

Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea typically involves several steps:

  1. Preparation of 2,3-dihydro-1,4-benzodioxin: This can be achieved through the reaction of appropriate phenolic compounds with dioxane derivatives under acidic or basic conditions.
  2. Formation of the Urea Linkage: The benzodioxin derivative is then reacted with a pyrimidine derivative containing a piperazine moiety. This reaction often employs coupling agents or catalysts to facilitate the formation of the urea bond.
  3. Final Purification: The product can be purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and solvent choice (often polar aprotic solvents like dimethylformamide). Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea includes:

  • A benzodioxin ring, which contributes to its pharmacological properties.
  • A pyrimidine ring linked to a piperazine moiety that enhances its interaction with biological targets.

Data

The molecular formula for this compound is C19H22N4O3C_{19}H_{22}N_4O_3, with a molecular weight of approximately 358.41 g/mol. The structural representation can be visualized using software tools that depict molecular geometry and electronic distribution.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for urea derivatives, including:

  1. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to yield amines.
  2. Substitution Reactions: The nitrogen atoms in the piperazine or pyrimidine rings can participate in nucleophilic substitutions leading to further derivatization.

Technical Details

These reactions are often monitored using thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.

Mechanism of Action

Process

The mechanism of action for compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea typically involves:

  1. Target Binding: The compound may bind to specific enzymes or receptors due to its structural features.
  2. Inhibition or Activation: Depending on the target, it may inhibit enzymatic activity (e.g., α-glucosidase) or modulate receptor signaling pathways relevant in conditions like diabetes or neurodegenerative diseases.

Data

Studies have shown that similar compounds exhibit significant inhibitory effects on certain enzymes involved in glucose metabolism, suggesting potential therapeutic applications in managing diabetes.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with specific melting points depending on purity and crystallinity. Its solubility profile would typically favor polar solvents due to the presence of multiple functional groups.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The urea group makes it susceptible to hydrolysis and substitution reactions.

Relevant analytical data should include spectroscopic data confirming its structure (e.g., infrared spectroscopy for functional groups).

Applications

Scientific Uses

The primary applications of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea lie in medicinal chemistry and drug development:

  1. Antidiabetic Agents: Its inhibitory effects on carbohydrate-hydrolyzing enzymes position it as a candidate for diabetes management.
  2. Neuroprotective Agents: Due to its potential effects on neurotransmitter systems, it may also find applications in treating neurodegenerative disorders.

Research into this compound continues as scientists explore its full pharmacological potential and optimize its efficacy through structural modifications.

Properties

CAS Number

1396889-47-6

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea

Molecular Formula

C22H23N7O3

Molecular Weight

433.472

InChI

InChI=1S/C22H23N7O3/c30-22(26-16-4-5-18-19(13-16)32-12-11-31-18)27-17-14-24-21(25-15-17)29-9-7-28(8-10-29)20-3-1-2-6-23-20/h1-6,13-15H,7-12H2,(H2,26,27,30)

InChI Key

RSZXLVVNEZHQIM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC5=C(C=C4)OCCO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.